Cas no 161395-97-7 (3-Acetoxy-1-propenylboronic acid pinacol ester)

3-Acetoxy-1-propenylboronic acid pinacol ester is a versatile boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its acetoxy and propenyl functionalities enhance reactivity, enabling efficient formation of carbon-carbon bonds in complex molecule construction. The pinacol ester group improves stability, facilitating handling and storage under ambient conditions. This compound is valuable in pharmaceutical and agrochemical research for introducing propenyl moieties into target structures. Its compatibility with diverse reaction conditions and functional groups makes it a practical choice for synthetic chemists. The product’s well-defined structure ensures consistent performance in catalytic transformations.
3-Acetoxy-1-propenylboronic acid pinacol ester structure
161395-97-7 structure
Product Name:3-Acetoxy-1-propenylboronic acid pinacol ester
CAS No:161395-97-7
MF:C11H19BO4
MW:226.077163934708
MDL:MFCD03788751
CID:92001
PubChem ID:11264613
Update Time:2025-10-31

3-Acetoxy-1-propenylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate
    • 2-(3-acetoxy-1-propenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-3-Acetoxy-1-propenylboronic acid pinacol ester
    • [(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl] acetate
    • 3-Acetoxy-1-propenylboronic acid pinacol ester
    • A-3641
    • X0557
    • (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-yl acetate(SALTDATA: 0.3H2O)
    • (E)-3-Acetoxy-1-propenylboronic acid pinacol ester, 97%
    • A883108
    • AT12705
    • 608534-38-9
    • DTXSID40460523
    • 161395-97-7
    • (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-yl acetate
    • AS-73859
    • (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl acetate
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate
    • 2-Propen-1-ol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-acetate, (2E)-
    • AKOS002657072
    • CS-0119926
    • J-009824
    • (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allylacetate
    • MFCD03788751
    • MDL: MFCD03788751
    • Inchi: 1S/C11H19BO4/c1-9(13)14-8-6-7-12-15-10(2,3)11(4,5)16-12/h6-7H,8H2,1-5H3/b7-6+
    • InChI Key: ZXBRLGZFCXGTBA-VOTSOKGWSA-N
    • SMILES: O1B(/C=C/COC(C)=O)OC(C)(C)C1(C)C
    • BRN: 6923397

Computed Properties

  • Exact Mass: 226.13800
  • Monoisotopic Mass: 226.1376392g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.01
  • Boiling Point: 250.4°C at 760 mmHg
  • Flash Point: 105.2°C
  • Refractive Index: 1.4485
  • PSA: 44.76000
  • LogP: 1.73710
  • Solubility: Unable or difficult to mix

3-Acetoxy-1-propenylboronic acid pinacol ester Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

3-Acetoxy-1-propenylboronic acid pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Acetoxy-1-propenylboronic acid pinacol ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB180841-250 mg
3-Acetoxy-1-propenylboronic acid pinacol ester, 97%; .
161395-97-7 97%
250 mg
€104.30 2023-07-20
abcr
AB180841-1 g
3-Acetoxy-1-propenylboronic acid pinacol ester, 97%; .
161395-97-7 97%
1 g
€240.00 2023-07-20
Alichem
A449038336-1g
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate
161395-97-7 95%
1g
419.44 USD 2021-06-15
TRC
A167708-10mg
3-Acetoxy-1-propenylboronic acid pinacol ester
161395-97-7
10mg
$ 64.00 2023-04-19
TRC
A167708-25mg
3-Acetoxy-1-propenylboronic acid pinacol ester
161395-97-7
25mg
$ 81.00 2023-04-19
TRC
A167708-50mg
3-Acetoxy-1-propenylboronic acid pinacol ester
161395-97-7
50mg
$ 115.00 2023-04-19
TRC
A167708-100mg
3-Acetoxy-1-propenylboronic acid pinacol ester
161395-97-7
100mg
$ 161.00 2023-04-19
Chemenu
CM210698-250mg
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate
161395-97-7 95%
250mg
$195 2022-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19700-1g
3-Acetoxy-1-propenylboronic acid pinacol ester, 97%
161395-97-7 97%
1g
¥3597.00 2023-03-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19700-250mg
3-Acetoxy-1-propenylboronic acid pinacol ester, 97%
161395-97-7 97%
250mg
¥1426.00 2023-03-09

3-Acetoxy-1-propenylboronic acid pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:161395-97-7)3-Acetoxy-1-propenylboronic acid pinacol ester
Order Number:A883108
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:08
Price ($):195.0/679.0
Email:sales@amadischem.com

Additional information on 3-Acetoxy-1-propenylboronic acid pinacol ester

3-Acetoxy-1-propenylboronic acid pinacol ester (CAS No. 161395-97-7): A Versatile Building Block in Organic Synthesis

3-Acetoxy-1-propenylboronic acid pinacol ester (CAS No. 161395-97-7) is a highly valuable reagent in the field of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This compound, also known as 3-acetoxyallylboronic acid pinacol ester, has gained significant attention due to its unique reactivity and versatility in forming carbon-carbon bonds. The compound's structure, characterized by a boronic acid pinacol ester moiety and an acetoxy-substituted allyl group, makes it an excellent substrate for various cross-coupling reactions, including Suzuki-Miyaura coupling.

The synthesis of 3-Acetoxy-1-propenylboronic acid pinacol ester typically involves the reaction of 3-acetoxyallyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This method provides a high yield and purity, making it suitable for large-scale production. The resulting compound is stable under standard laboratory conditions and can be stored for extended periods without significant degradation.

In recent years, the application of 3-Acetoxy-1-propenylboronic acid pinacol ester has expanded beyond traditional cross-coupling reactions. Researchers have explored its use in the synthesis of complex organic molecules, including natural products and drug candidates. For instance, a study published in the Journal of Organic Chemistry demonstrated the utility of this reagent in the stereoselective synthesis of a key intermediate in the total synthesis of a potent antitumor agent. The high regioselectivity and functional group tolerance exhibited by this compound make it an attractive choice for synthetic chemists working on intricate molecular architectures.

The boronic acid pinacol ester moiety in 3-Acetoxy-1-propenylboronic acid pinacol ester is particularly useful for its ability to undergo palladium-catalyzed cross-coupling reactions with aryl halides and vinyl halides. These reactions are essential in the construction of complex organic frameworks, such as those found in pharmaceuticals and agrochemicals. The presence of the acetoxy group adds an additional layer of functionality, allowing for further derivatization through hydrolysis or other chemical transformations.

One notable application of 3-Acetoxy-1-propenylboronic acid pinacol ester is in the synthesis of bioactive molecules. A recent study reported the use of this reagent in the preparation of a series of novel compounds with potential therapeutic applications. The compounds were evaluated for their biological activity against various targets, including enzymes and receptors involved in disease pathways. The results showed promising inhibitory effects, highlighting the potential of this reagent as a starting material for drug discovery.

The stability and reactivity of 3-Acetoxy-1-propenylboronic acid pinacol ester have also been leveraged in flow chemistry processes. Continuous flow reactors offer several advantages over batch processes, including improved safety, higher throughput, and better control over reaction conditions. A study published in Chemical Communications demonstrated the successful use of this reagent in a continuous flow setup for the synthesis of a complex organic molecule. The process achieved high yields and excellent purity, demonstrating the potential for industrial-scale production.

In addition to its synthetic applications, 3-Acetoxy-1-propenylboronic acid pinacol ester has been studied for its potential as a building block in materials science. Researchers have explored its use in the preparation of polymers with unique properties, such as enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and biomedical devices.

The environmental impact of chemical synthesis is an important consideration in modern research. Studies have shown that 3-Acetoxy-1-propenylboronic acid pinacol ester can be synthesized using green chemistry principles, minimizing waste generation and reducing environmental footprint. For example, a recent paper published in Green Chemistry described an efficient and environmentally friendly method for synthesizing this compound using microwave-assisted reactions and recyclable catalysts.

In conclusion, 3-Acetoxy-1-propenylboronic acid pinacol ester (CAS No. 161395-97-7) is a highly versatile reagent with broad applications in organic synthesis, drug discovery, materials science, and green chemistry. Its unique combination of stability, reactivity, and functional group tolerance makes it an indispensable tool for synthetic chemists working on complex molecular architectures. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the chemical sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:161395-97-7)3-Acetoxy-1-propenylboronic acid pinacol ester
A883108
Purity:99%/99%
Quantity:1g/5g
Price ($):195.0/679.0
Email